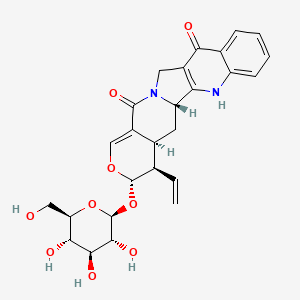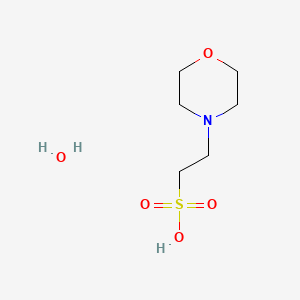
2-Morpholinoethanesulfonic acid hydrate
Übersicht
Beschreibung
2-Morpholinoethanesulfonic acid hydrate, also known as MES monohydrate, is a buffer used in research applications in biology and biochemistry .
Synthesis Analysis
MES monohydrate is a buffering agent that belongs to the group of acidic compounds. It is used as an analytical reagent in microbiology and biochemistry .Molecular Structure Analysis
The chemical structure of MES contains a morpholine ring. It has a molecular weight of 195.2 and the chemical formula is C6H13NO4S .Chemical Reactions Analysis
MES is highly soluble in water and only weakly binds with certain metal ions, including Ca, Mg, Mn, and Cu (II), which makes it a non-coordinating buffer in chemistry involving metal ions .Physical and Chemical Properties Analysis
MES is a crystalline powder with a pH of 3.6 (20 °C, 10 g/L in H2O). It has a melting point of >300 °C and a solubility of 80 g/L .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
MES has been utilized as a catalyst in the synthesis of complex organic molecules. For instance, it has been used as a new organocatalyst in the efficient synthesis route for 2,3-dihydroquinazolin-4(1H)-ones, representing a novel and simplified route for preparing these derivatives. Additionally, the microwave irradiation technique was applied to carry out reactions in shorter times, showcasing MES's versatility in organic synthesis (Labade, Shinde, & Shingare, 2013).
Improvement of Analytical Techniques
MES-based buffer systems have significantly improved the detection limits and stability of various sensors. For example, a study demonstrated the development of a new total ionic strength adjustor buffer system based on MES for enhancing the analytical characteristics of fluoride sensors. This improvement was attributed to the reversible ion exchange process at the interface, leading to prolonged sensor operation under flow injection analysis conditions with enhanced sensitivity (Fouskaki, Sotiropoulou, Kocí, & Chaniotakis, 2003).
Catalysis in Organic Reactions
MES has been reported as an effective catalyst in the synthesis of isoindolo[2,1-a]quinazolines, demonstrating its utility as a water-soluble, greener catalyst for producing high yields of the product at room temperature. The synergy between MES and ultrasound irradiation in these reactions was also explored, underlining its potential for enhancing green chemistry practices (Bhagat et al., 2015).
Interactions with Macromolecules
The interaction of MES with macromolecules like proteins has been studied, highlighting its effects on the phase transition behavior of poly(N-isopropylacrylamide) (PNIPAM). This research has implications for understanding the behavior of polymers in biological buffers and developing new materials with tunable properties (Taha, Gupta, Khoiroh, & Lee, 2011).
Complexation and Buffering in Analytical Chemistry
The copper binding properties of MES and its use as a buffer in metal speciation studies were examined, highlighting its non-interacting nature with copper ions. This characteristic makes MES an ideal buffer for studies requiring stable metal ion concentrations without interference from the buffering agent (Mash et al., 2003).
Method Development in Capillary Electrophoresis
A systematic procedure involving MES for optimizing the background electrolyte composition in capillary electrophoresis was described, showcasing MES's role in enhancing the analytical performance of this technique. This work underscores the importance of buffer selection in analytical method development, particularly for achieving reliable and precise analyses (Spudeit et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
MES hydrate primarily targets the pH of biological systems. It acts as a buffering agent, maintaining the pH of the system within a specific range, typically around 5.5 to 6.7 .
Mode of Action
MES hydrate interacts with its targets by donating or accepting protons (H+ ions) to resist changes in pH. This is a common characteristic of buffering agents. Its pKa value of 6.1 at 20°C makes it particularly effective in maintaining physiological pH .
Biochemical Pathways
MES hydrate does not directly participate in biochemical pathways. Instead, it creates an optimal environment for these pathways to occur by maintaining a stable pH. This is crucial as many biochemical reactions are highly sensitive to pH changes .
Pharmacokinetics
Its high solubility in water suggests that it could be rapidly absorbed and distributed if it were to be administered in a biological system.
Result of Action
The primary result of MES hydrate’s action is the maintenance of a stable pH in the biological system. This allows for optimal conditions for various biological and biochemical reactions to occur .
Action Environment
The action of MES hydrate can be influenced by environmental factors such as temperature and concentration. For instance, the pH (and pKa) of the buffer solution changes with concentration and temperature . Moreover, it is highly soluble in water and only weakly binds with certain metal ions, including Ca, Mg, Mn, and Cu (II), which makes it a non-coordinating buffer in chemistry involving metal ions .
Biochemische Analyse
Biochemical Properties
MES monohydrate is a buffering agent used in many biological and biochemical applications . It is also used as a running buffer for denaturing gel electrophoresis . The characteristics of low UV absorptivity, minimal reactivity, stable pH, and solubility in water allow MES monohydrate to be used as a Good’s buffer .
Cellular Effects
It is known that MES monohydrate does not get absorbed through cell membranes , which suggests that it may not directly interact with intracellular components.
Molecular Mechanism
The molecular mechanism of MES monohydrate primarily lies in its buffering capacity. It helps maintain a stable pH environment, which is crucial for various biochemical reactions
Temporal Effects in Laboratory Settings
The stability of MES monohydrate makes it a reliable buffer in various laboratory settings
Metabolic Pathways
MES monohydrate is primarily used as a buffering agent and does not participate in metabolic pathways .
Transport and Distribution
Given that MES monohydrate is not absorbed through cell membranes , it is likely to remain in the extracellular space. Therefore, its distribution within cells and tissues would be limited.
Subcellular Localization
As MES monohydrate does not cross cell membranes , it does not have a specific subcellular localization. It remains in the extracellular environment where it performs its function as a buffer.
Eigenschaften
IUPAC Name |
2-morpholin-4-ylethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h1-6H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGZJKUKBWWHRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
71119-23-8 (hydrochloride salt) | |
| Record name | 2-(N-Morpholino)ethanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004432319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4063454 | |
| Record name | 4-Morpholineethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless solid; [Merck Index] White powder; [Aldrich MSDS] | |
| Record name | 4-Morpholineethanesulfonic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(N-Morpholino)ethanesulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10569 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4432-31-9, 145224-94-8, 1266615-59-1 | |
| Record name | 4-Morpholineethanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4432-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(N-Morpholino)ethanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004432319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(N-morpholino)ethanesulfonic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03814 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Morpholineethanesulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Morpholineethanesulfonic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Morpholineethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-morpholinoethanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Morpholinoethanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(N-Morpholino)ethanesulfonic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(N-MORPHOLINO)ETHANESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GNK67Q0C4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: MES monohydrate acts as a buffering agent in plant tissue culture media. [] Its pKa of 6.15 makes it ideal for maintaining a stable pH range optimal for plant cell growth and development, even when acidic byproducts are released by the plant cells.
A: Yes, research demonstrates that acidifying cell culture media with MES monohydrate can effectively simulate the acidic tumor microenvironment. [] This technique allows researchers to study the impact of acidity on cancer cell behavior, such as drug resistance mechanisms.
A: The Shoemaker-McLean-Pratt (SMP) buffer, traditionally used for determining soil lime requirement, contains hazardous chemicals. Research shows that a newly developed buffer utilizing MES monohydrate, in conjunction with other non-hazardous components, can effectively mimic the SMP buffer. [] This substitution provides a safer alternative for soil analysis, minimizing environmental risks associated with hazardous waste disposal.
A: Yes, MES monohydrate is frequently used in protein crystallography. It appears in crystallization conditions for studying the structure of a hybrid human-porcine factor VIII protein complex and a novel thermostable lipase. [, ] Researchers utilize MES monohydrate to buffer the protein solution during crystallization, ensuring a suitable pH environment for crystal formation.
ANone: While the provided research articles don't delve into the specific structural properties of MES monohydrate that enable its function as a buffer, its zwitterionic nature at a pH close to its pKa allows it to act as a good buffering agent. The morpholine ring provides a stable structure with a tertiary amine group, contributing to its buffering capacity. The sulfonic acid group imparts the acidic character to the molecule.
A: While not explicitly detailed in the provided articles, analytical techniques like titration, NMR spectroscopy, and various chromatographic methods are routinely employed to ascertain the quality, purity, and concentration of MES monohydrate used in research applications. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




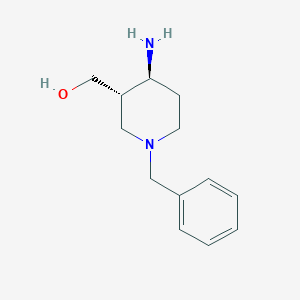
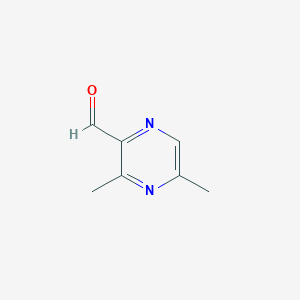
![6-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBROFURANOSYL)-3,4-DIHYDRO-8H-PYRIMIDO[4,5-C][1,2]OXAZIN-7-ONE](/img/structure/B3418566.png)

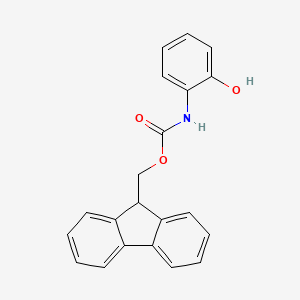


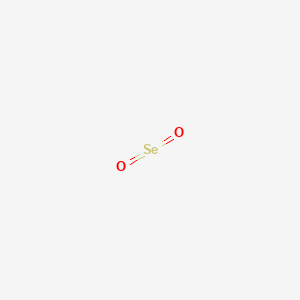
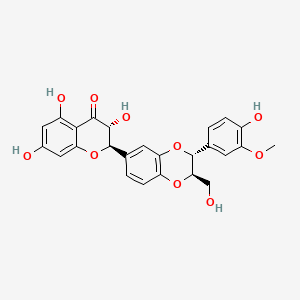
![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, (1R,2S,4R)-rel-](/img/structure/B3418621.png)
